Z-Dap(Z)-OH

Descripción general

Descripción

Z-Dap(Z)-OH, also known as (Z)-2-decenoic acid, is a naturally occurring unsaturated fatty acid that has been found to have various biological activities. It was first isolated from the honeybee queen mandibular gland pheromone, and since then, it has been extensively studied for its potential applications in medicine and agriculture.

Aplicaciones Científicas De Investigación

Artificial Neural Networks in Petroleum Engineering :

- Z-Dap has applications in estimating the gas compressibility factor (z-factor), which is crucial in petroleum and chemical engineering. Artificial neural networks (ANN) are used for fast and accurate calculation of z-factor for natural hydrocarbon gases, leveraging data from Standing-Katz and Katz compressibility charts (Kamyab et al., 2010).

Hydrothermal Synthesis in Chemistry :

- Z-Dap is utilized in the hydrothermal synthesis and structural characterization of new hybrid zinc borates. These compounds are notable for their novel two-dimensional inorganic–organic hybrid zinc borate layers, which have potential applications in various chemical processes (Wei et al., 2017).

Bioimaging and Biosensing :

- In the field of bioimaging and biosensing, Z-Dap is used in the development of chemosensors for detecting Zn(II) and hpH in cells, larval zebrafish, and plants. These chemosensors offer dual-channel fluorescence signals, which are crucial for tracking Zn(II) and hpH in various biosystems (He et al., 2021).

Astronomy and Astrophysics :

- Z-Dap plays a role in the field of astronomy, particularly in the Dark Ages ‘Z’ Lyman Explorer (DAZLE) project. DAZLE is an innovative near-infrared narrowband imager designed to detect faint emission lines in the wavelength range of

DNA Research :

- Research has also shown that Z-Dap is relevant in understanding the properties of Z-DNA, a left-handed DNA duplex. This is significant because Z-DNA formation under normal physiological conditions could contribute to gene expression and regulation. The stable formation of Z-DNA has been achieved without the need for high salt conditions or specific sequences, which has implications for future Z-DNA research (Zhang et al., 2019).

Photocatalysis and Environmental Applications :

- Z-Dap is involved in the development of Z-scheme photocatalysts, which are used for environmental remediation and energy conversion. These photocatalysts effectively promote the separation of photogenerated electron-hole pairs and optimize the oxidation and reduction ability of the photocatalytic system (Huang et al., 2019).

Solar Energy Research :

- In the field of renewable energy, Z-Dap contributes to the development of Z-scheme water splitting systems for solar to renewable H2 fuel synthesis. These systems are inspired by natural photosynthesis and are designed for efficient visible light-driven water splitting, a promising approach for clean and renewable energy (Wang et al., 2018).

Propiedades

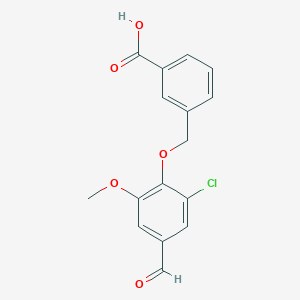

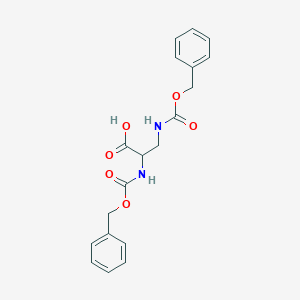

IUPAC Name |

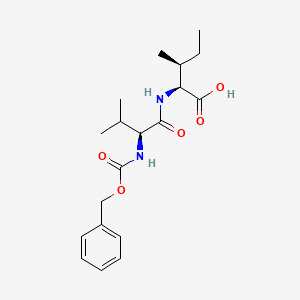

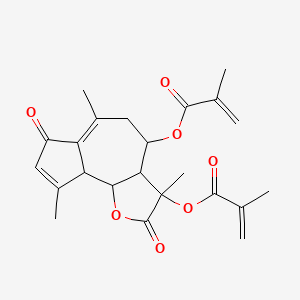

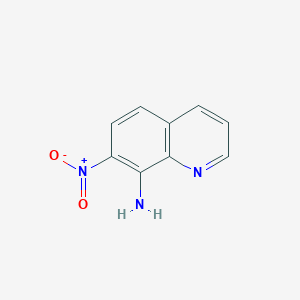

2,3-bis(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWTMXEWAKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

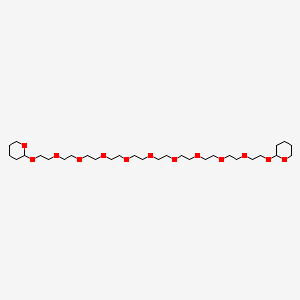

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.